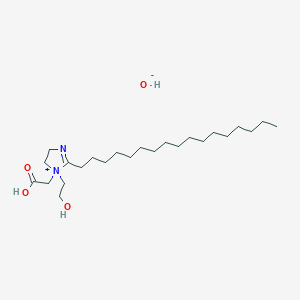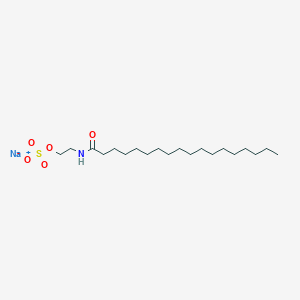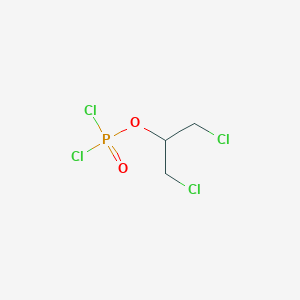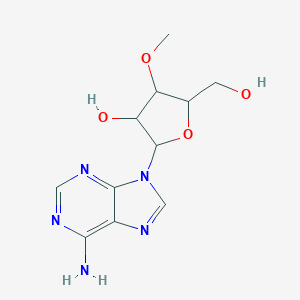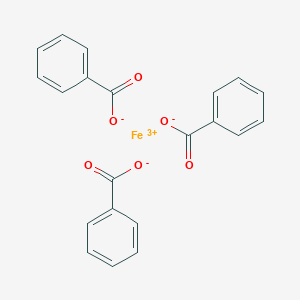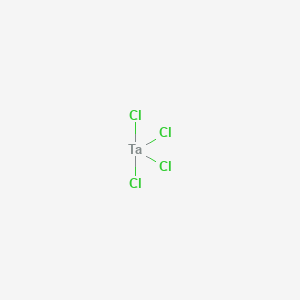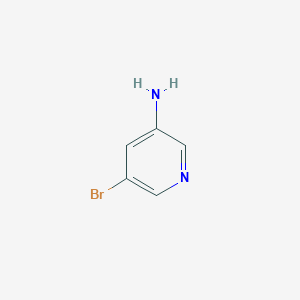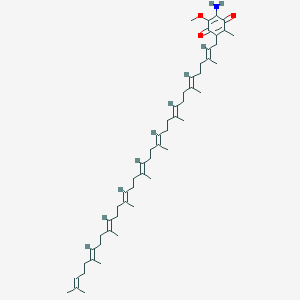
Rhodoquinone-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhodoquinone-9 (RQ-9) is a quinone molecule that has been extensively studied for its potential use in scientific research. It is a redox-active molecule that can easily undergo reduction and oxidation reactions, making it an excellent tool for studying cellular metabolism and energy production.
Wissenschaftliche Forschungsanwendungen
Role in Anaerobic Energy Metabolism
Rhodoquinone (RQ) is a crucial cofactor in the anaerobic energy metabolism of certain species. Rhodospirillum rubrum, a bacterium, utilizes RQ in its anaerobic respiration, specifically in the fumarate reductase pathway, a form of anaerobic respiration. This process is structurally akin to the aerobic respiratory chain's use of ubiquinone (coenzyme Q), indicating the versatile role of these quinones in cellular energy processes. Intriguingly, RQ is not found in humans or other mammals, making its biosynthesis a potential target for parasitic-specific interventions (Brajcich et al., 2009).
Involvement in Mitochondrial Electron Transport
In Euglena gracilis, a facultative anaerobic protist, Rhodoquinone-9 (RQ9) has been identified to play a significant role in mitochondrial electron transport. RQ9 content in these organisms increases under low oxygen conditions, indicating its involvement in anaerobic metabolism. RQ9 not only participates in fumarate reduction but also engages in the electron transport chain under aerobiosis and microaerophilia, mediating electron transfer between various respiratory chain components (Castro-Guerrero, Jasso‐Chávez, & Moreno-Sánchez, 2005).
Insights into Biosynthetic Pathways
Recent research has revealed two distinct biosynthetic pathways for RQ, one utilized by bacteria like Rhodospirillum rubrum and some protists, and the other by animals such as Caenorhabditis elegans and parasitic helminths. The former pathway converts ubiquinone (UQ), a key component in aerobic respiration, to RQ, while the latter involves a more complex process requiring 3-hydroxyanthranilic acid as a precursor. This understanding not only enhances the knowledge of RQ's biochemical pathways but also highlights potential drug targets for treating microbial and parasitic infections (Salinas, Langelaan, & Shepherd, 2020).
Potential in Parasitic Drug Development
Given that RQ is absent in humans but essential in certain parasites, its biosynthesis pathway presents a valuable target for developing antiparasitic drugs. The identification of genes like rquA in R. rubrum, crucial for RQ biosynthesis, opens avenues for novel drug development strategies, potentially leading to treatments that specifically target parasitic organisms without affecting the human host (Lonjers et al., 2011).
Additional Functions in Cellular Metabolism
Aside from its well-known role in anaerobic respiration, RQ is also implicated in other aspects of cellular metabolism. Experiments involving model organisms like Rhodospirillum rubrum have demonstrated the multifaceted roles of RQ in processes like photosynthesis and bioenergetics, suggesting that the functions of RQ extend beyond its role as an electron carrier (Whitworth et al., 2021).
Eigenschaften
CAS-Nummer |
15067-23-9 |
|---|---|
Produktname |
Rhodoquinone-9 |
Molekularformel |
C53H81NO3 |
Molekulargewicht |
780.2 g/mol |
IUPAC-Name |
2-amino-3-methoxy-6-methyl-5-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C53H81NO3/c1-39(2)21-13-22-40(3)23-14-24-41(4)25-15-26-42(5)27-16-28-43(6)29-17-30-44(7)31-18-32-45(8)33-19-34-46(9)35-20-36-47(10)37-38-49-48(11)51(55)50(54)53(57-12)52(49)56/h21,23,25,27,29,31,33,35,37H,13-20,22,24,26,28,30,32,34,36,38,54H2,1-12H3/b40-23+,41-25+,42-27+,43-29+,44-31+,45-33+,46-35+,47-37+ |
InChI-Schlüssel |
GCQAFBRARRTBAO-NSCWJZNLSA-N |
Isomerische SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)N)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



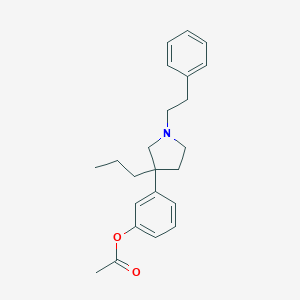

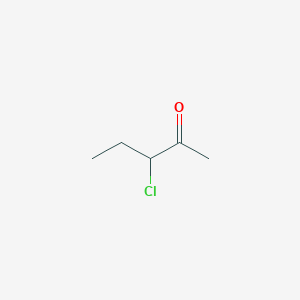
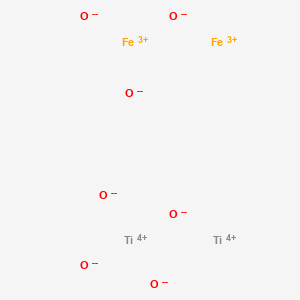


amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
